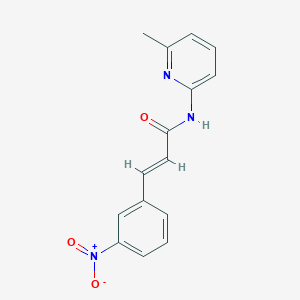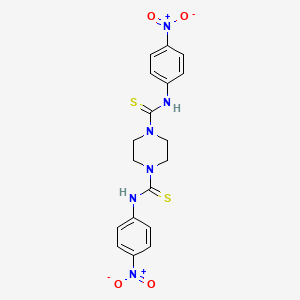![molecular formula C16H14ClNOS B5769821 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide, also known as CMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CMMA belongs to the class of acrylamide derivatives and is known for its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is not fully understood. However, it is believed that 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of pro-inflammatory cytokines, suppression of tumor cell proliferation, and antibacterial activity against a variety of pathogens. 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has also been shown to exhibit antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the major limitations of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. One area of interest is the development of new synthetic methods for 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide that can improve its yield and purity. Another area of interest is the identification of new pharmacological targets for 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide and the development of new therapeutic agents based on 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide in vivo.
Métodos De Síntesis
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with thioanisole in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with acryloyl chloride in the presence of a base to form 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMFRKDKCMOPU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)

![3-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5769759.png)
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)


![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)

![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)